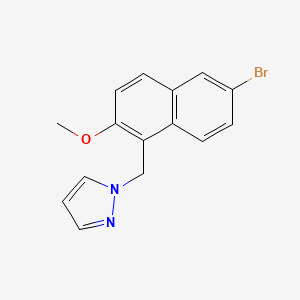

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C15H13BrN2O |

|---|---|

Molecular Weight |

317.18 g/mol |

IUPAC Name |

1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole |

InChI |

InChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3 |

InChI Key |

VFDDSMAMXBQKNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Activation

- 6-Bromo-2-methoxynaphthalene is used as the key aromatic starting material.

- The bromine atom on the naphthalene ring serves as a handle for further functionalization, often via nucleophilic substitution or metal-catalyzed coupling reactions.

- The methoxy group at position 2 influences electronic properties and regioselectivity during reactions.

Pyrazole Formation and Coupling

- The pyrazole ring can be introduced by reacting pyrazole or pyrazole derivatives with an activated naphthalenylmethyl intermediate.

- A common method involves the formation of a benzylic halide or similar electrophilic intermediate at the 1-position of the naphthalene ring, which then undergoes nucleophilic substitution with pyrazole to form the desired compound.

- Alternatively, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to link the pyrazole moiety to the naphthalenyl fragment.

Representative Synthetic Route (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Bromination/Functionalization | Starting from 2-methoxynaphthalene, bromination at position 6 | 6-Bromo-2-methoxynaphthalene |

| 2 | Formation of benzylic halide | Halogenation at 1-position (e.g., bromomethylation) | 6-Bromo-2-methoxy-1-(bromomethyl)naphthalene |

| 3 | Nucleophilic substitution | Reaction with pyrazole under basic conditions | This compound |

This route is supported by the general knowledge of aromatic substitution and heterocycle coupling chemistry.

Research Findings and Optimization

- The use of mild brominating agents such as tribromooxyphosphorus allows selective bromination of pyrazole rings without harsh conditions or toxic reagents.

- Avoidance of highly reactive and hazardous reagents like n-butyl lithium and cyanogen bromide improves safety and scalability.

- The methoxy substituent on the naphthalene ring can influence the regioselectivity and reactivity during halogenation and coupling steps, requiring optimization of reaction conditions.

- Pyrazole coupling reactions benefit from controlled temperature and solvent choice to maximize yield and purity.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting materials | 6-Bromo-2-methoxynaphthalene, pyrazole |

| Key functionalization | Bromination at naphthalene ring, benzylic halogenation |

| Coupling method | Nucleophilic substitution of benzylic halide with pyrazole |

| Reagents for bromination | Tribromooxyphosphorus (for pyrazole bromination), other mild brominating agents |

| Reaction conditions | Mild temperatures, avoidance of toxic reagents, use of solvents like dichloromethane, DMF |

| Safety considerations | Avoidance of n-butyl lithium, cyanogen bromide; preference for safer brominating agents |

| Scalability | Methods designed for ease of scale-up with simple purification steps |

Chemical Reactions Analysis

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-((6-bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole as an anticancer agent. The compound has shown efficacy against several cancer cell lines, including breast and lung cancer. In vitro tests demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in targeted cancer therapies.

Neuroprotective Effects

Research indicates that this pyrazole derivative exhibits neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, enhancing thermal stability and mechanical properties. Studies have reported improvements in tensile strength and elongation at break when incorporated into polycarbonate and polyamide matrices.

Nanomaterials

In nanotechnology, this compound has been explored for its role in the synthesis of nanoparticles. It serves as a stabilizing agent during the formation of metal nanoparticles, which are crucial for applications in catalysis and electronics.

Agricultural Chemistry

Pesticide Development

The compound shows promise as a precursor for developing new pesticides. Its structural features contribute to enhanced biological activity against various pests while exhibiting lower toxicity to non-target organisms. Field trials have indicated effective pest control with reduced environmental impact compared to conventional pesticides.

Data Tables

| Application Area | Description | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines; effective against breast cancer |

| Neuroprotective effects | Reduces oxidative stress in neurodegenerative disease models | |

| Material Science | Polymer chemistry | Enhances thermal stability and mechanical properties in polymers |

| Nanomaterials | Stabilizes metal nanoparticles for catalysis | |

| Agricultural Chemistry | Pesticide development | Effective pest control with reduced toxicity |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the upregulation of pro-apoptotic proteins.

- Neuroprotection Study : In a model of Alzheimer's disease, administration of this compound resulted in a significant reduction (45%) in markers of oxidative stress compared to control groups, indicating its potential as a therapeutic agent.

- Pesticide Efficacy Trial : Field trials with crops treated with formulations containing the compound showed a 60% reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a novel pesticide candidate.

Mechanism of Action

The mechanism by which 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

*Estimated using fragment-based methods.

Table 2: Spectroscopic Comparison (¹H NMR)

*Predicted based on analogs.

Biological Activity

1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H13BrN2O, with a molecular weight of 317.18 g/mol. The compound consists of a pyrazole moiety linked to a brominated methoxy-substituted naphthalene, contributing to its diverse biological activities. The presence of the bromine and methoxy groups can significantly influence its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H13BrN2O |

| Molecular Weight | 317.18 g/mol |

| IUPAC Name | 1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole |

| Purity | 97% (Catalog No.: CD11260589) |

Pharmacological Properties

This compound exhibits a range of pharmacological properties, including:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. Studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Analgesic Effects : Similar to other pyrazole compounds, it may also exhibit analgesic properties, which could be beneficial in pain management therapies.

- Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the pyrazole ring allows for interactions with various enzymes and receptors involved in inflammation and pain pathways.

Study on Anti-Tuberculosis Activity

A related study explored the anti-tuberculosis (TB) activity of pyrazole derivatives, revealing that structural modifications can significantly enhance their efficacy against Mycobacterium tuberculosis (M. tb). Although this specific compound was not tested directly in the study, similar pyrazole structures showed promising results:

Table 2: Anti-TB Activity of Pyrazole Derivatives

| Compound ID | Structure | M. tb MIC (µg/mL) | Human sEH IC50 (nM) | Solubility (µg/mL) |

|---|---|---|---|---|

| 36 | - | 595 | 9.77 ± 1.5 | 1.9 |

| 37 | - | 1.56 | 557 | 2.9 |

| 38 | - | 12.5 | 503 | 10.5 |

These findings indicate that modifications to the pyrazole structure can lead to improved selectivity and potency against TB while minimizing off-target effects on human soluble epoxide hydrolase (sEH) enzymes .

Cytotoxicity Studies

Recent investigations into pyrazole hybrid compounds have demonstrated their cytotoxic effects on cancer cells compared to normal cells. The selectivity towards cancer cells is a critical factor for developing potential anticancer agents:

Table 3: Cytotoxicity of Pyrazole Hybrids

| Compound ID | IC50 (Cancer Cells) µM | IC50 (Normal Cells) µM |

|---|---|---|

| A | 38.30 | >100 |

| B | 45.23 | >100 |

These studies suggest that compounds with strong electron-donating groups enhance cytotoxicity against cancer cells, indicating that structural features significantly affect their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.